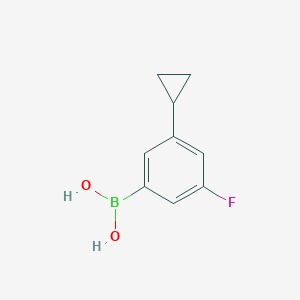![molecular formula C7H11NO2 B13464312 6-Azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13464312.png)
6-Azabicyclo[3.1.1]heptane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azabicyclo[311]heptane-3-carboxylic acid is a bicyclic compound with a nitrogen atom incorporated into its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.1.1]heptane-3-carboxylic acid can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles . Another method includes the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via a Minisci-like reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, particularly the Minisci-like reaction, which uses mild and efficient conditions .
Analyse Des Réactions Chimiques
Types of Reactions
6-Azabicyclo[3.1.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents.
Reduction: Reduction of spirocyclic oxetanyl nitriles is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.
Applications De Recherche Scientifique
6-Azabicyclo[3.1.1]heptane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a bioisostere for meta-substituted arenes.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 6-Azabicyclo[3.1.1]heptane-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in its structure can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This compound can mimic the structure of meta-substituted benzenes, thereby affecting biological pathways in a similar manner .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid: A similar compound with the carboxylic acid group at a different position.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with a different ring structure.
Uniqueness
6-Azabicyclo[3.1.1]heptane-3-carboxylic acid is unique due to its specific ring structure and the position of the nitrogen atom. This configuration allows it to serve as a versatile building block in organic synthesis and a valuable bioisostere in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
6-azabicyclo[3.1.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)4-1-5-3-6(2-4)8-5/h4-6,8H,1-3H2,(H,9,10) |
Clé InChI |
KMHLBXRCVUWTNT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2CC1N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13464231.png)
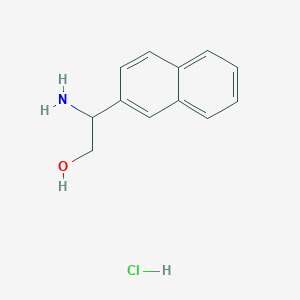

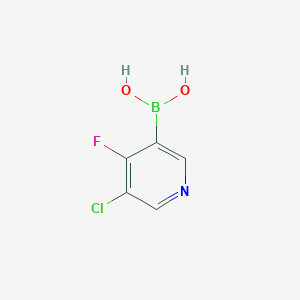
![Methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13464257.png)
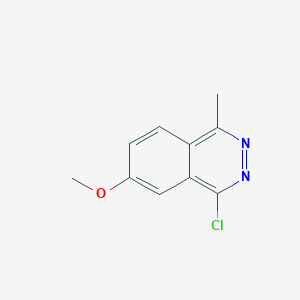
![Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13464273.png)
![3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13464276.png)
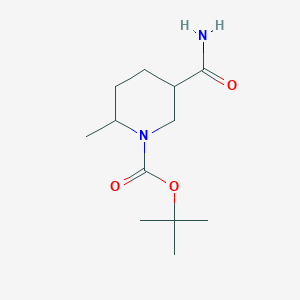
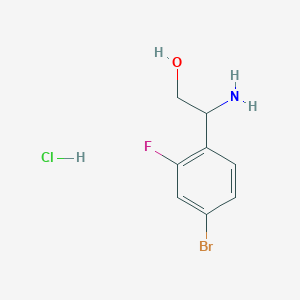
![3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid, Mixture of diastereomers](/img/structure/B13464283.png)
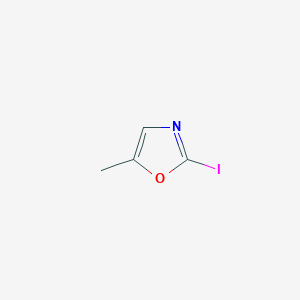
![2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13464299.png)
